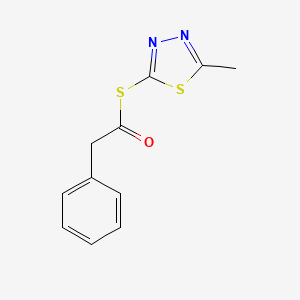

S-(5-Methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate

Description

S-(5-Methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a phenylethanethioate moiety. Thiadiazoles are renowned for their broad-spectrum biological activities, ranging from antimicrobial to anticancer effects, driven by their ability to interact with cellular targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The methyl group at position 5 likely stabilizes the thiadiazole ring, while the phenylethanethioate substituent may enhance membrane permeability, making this compound a candidate for therapeutic or agrochemical applications .

Properties

CAS No. |

79825-42-6 |

|---|---|

Molecular Formula |

C11H10N2OS2 |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

S-(5-methyl-1,3,4-thiadiazol-2-yl) 2-phenylethanethioate |

InChI |

InChI=1S/C11H10N2OS2/c1-8-12-13-11(15-8)16-10(14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

InChI Key |

DFBLFFCEYNWQMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)SC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

S-(5-Methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C10H12N2S3

- Molecular Weight : 240.4 g/mol

- CAS Number : 79825-42-6

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of sulfur in the structure contributes to its reactivity and potential for biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study highlighted that several synthesized 1,3,4-thiadiazole derivatives demonstrated antifungal activity against Phytophthora infestans, with some compounds showing lower effective concentration (EC50) values than established antifungal agents like Dimethomorph .

In another investigation focusing on various thiadiazole derivatives, it was observed that certain compounds displayed moderate antibacterial activity against Xanthomonas oryzae and Xanthomonas campestris species . The structure-activity relationship (SAR) analysis suggested that modifications on the thiadiazole ring could enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, a series of 1,3,4-thiadiazole derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substitutions on the thiadiazole ring significantly influenced cytotoxicity. Compounds with methoxyphenyl substituents showed enhanced activity compared to their counterparts .

A detailed study reported on the cytotoxic effects of newly synthesized 1,3,4-thiadiazole derivatives. The median inhibitory concentration (IC50) values were determined using the MTT assay against MCF-7 and HepG2 cell lines. The findings demonstrated that specific structural modifications could lead to increased cytotoxic effects, emphasizing the importance of the substituent's position on the aromatic ring (Table 1).

Synthesis and Evaluation

A notable case study involved synthesizing various thiadiazole derivatives to assess their biological activities. The synthesis involved using d-glucose and 5-amino-1,3,4-thiadiazole as starting materials. The resultant compounds exhibited varying degrees of antifungal and antibacterial activities .

Another study focused on the functionalization of 5-methyl-1,3,4-thiadiazole derivatives to enhance their bioactivity. The functionalized compounds were evaluated for their anticancer properties and showed promising results against various cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between S-(5-Methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate and analogous compounds:

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The 1,3,4-thiadiazole core is critical for bioactivity, with substituents dictating target specificity. Methyl groups enhance stability, while aromatic thioates/amines modulate lipophilicity and binding .

- Comparative Efficacy : Compound 4’s amine group offers superior H-bonding for agrochemical targets, whereas the target compound’s thioate may improve persistence in lipid-rich environments .

Preparation Methods

Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol Intermediate

The 5-methyl-1,3,4-thiadiazole-2-thiol is commonly prepared by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives or acid chlorides under dehydrating conditions.

- Typical Procedure:

- A mixture of a suitable acid (e.g., acetic acid derivative) and phosphorus oxychloride (POCl3) is stirred at room temperature.

- Thiosemicarbazide is added, and the mixture is heated at 80–90 °C for 1 hour.

- After cooling, water is added, and the mixture is refluxed for several hours.

- The reaction mixture is basified to pH 8 with sodium hydroxide, and the solid product is filtered and recrystallized.

This method yields the 5-methyl-1,3,4-thiadiazole-2-thiol as a key intermediate for further functionalization.

Thioesterification to Form this compound

The thioester bond formation between the thiol group of the 5-methyl-1,3,4-thiadiazole-2-thiol and phenylacetic acid derivatives is achieved via coupling agents or direct reaction with acid chlorides.

Method A: Using Carbodiimide Coupling Agents

- The thiol intermediate is reacted with phenylacetic acid derivatives in the presence of coupling agents such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile solvent at room temperature.

- The reaction mixture is stirred for 24 hours, monitored by thin-layer chromatography (TLC).

- After completion, the solvent is evaporated, and the product is extracted with ethyl acetate and washed sequentially with sodium bicarbonate, diluted sulfuric acid, and brine.

- The organic phase is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude product, which is purified by column chromatography.

Method B: Reaction with Acid Chlorides

Detailed Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

Summary of Research Findings

- The use of carbodiimide coupling agents (EDC/HOBt) in acetonitrile provides a mild and efficient route to synthesize this compound with high purity and good yields.

- Direct reaction with acid chlorides is a faster alternative but requires careful handling of corrosive byproducts.

- The cyclization step to form the thiadiazole-thiol intermediate is well-established and reproducible, providing a reliable precursor for thioester formation.

- Purification by recrystallization and chromatography ensures the isolation of analytically pure compounds suitable for further biological or chemical studies.

Q & A

Q. What is the standard synthesis protocol for S-(5-Methyl-1,3,4-thiadiazol-2-yl) phenylethanethioate and its derivatives?

The synthesis involves a multi-step process:

- Key intermediate preparation : 4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol is synthesized via classical methods, often involving cyclization of thiocarbazides or thiosemicarbazides under controlled pH and temperature .

- Target compound formation : The intermediate reacts with sodium monochloroacetate in an aqueous medium, followed by acidification with ethanoic acid to yield the thioacetic acid derivative .

- Salt formation : Inorganic salts are synthesized by reacting the acid with NaOH, KOH, or metal oxides in water, while organic salts are prepared using bases like morpholine or piperidine in propan-2-ol .

Q. Which characterization methods are critical for confirming the structure of this compound?

A combination of techniques is required:

- Elemental analysis to verify purity and stoichiometry.

- IR spectroscopy for functional group identification (e.g., C=S, N-H stretches).

- 1H NMR spectroscopy to confirm substituent positions and integration ratios.

- Chromatography-mass spectrometry (LC-MS or GC-MS) for molecular weight validation and detection of byproducts .

Q. What intermediates are pivotal in synthesizing this compound, and how are their roles justified?

The intermediate 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione is critical due to its reactive thiol (-SH) group, which facilitates alkylation or acylation to form the final compound. Its structure is confirmed via spectral data (e.g., IR peaks at 2550 cm⁻¹ for -SH) .

Q. Why are salt forms of this compound synthesized, and what methods are used?

Salt formation enhances solubility and bioavailability. Methods include:

- Inorganic salts : Reacting the acid with NaOH, KOH, or ZnSO₄ in aqueous media.

- Organic salts : Using amines (e.g., morpholine) in propan-2-ol, followed by solvent evaporation .

Advanced Research Questions

Q. How can molecular docking guide the prioritization of derivatives for biological testing?

Molecular docking evaluates binding affinities to target proteins (e.g., enzymes or receptors). For example:

Q. What strategies optimize reaction conditions for higher yields in derivative synthesis?

Key parameters include:

- Solvent selection : Propan-2-ol for organic salts minimizes side reactions .

- Temperature control : Maintaining 60–80°C during thiol alkylation prevents decomposition.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems .

Q. How should researchers address contradictions in spectral data interpretation?

- Cross-validation : Use complementary techniques (e.g., 1H NMR with LC-MS) to resolve ambiguities.

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra for structural confirmation .

Q. What experimental precautions mitigate instability during synthesis?

- Moisture-sensitive steps : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis.

- Light protection : Store intermediates in amber glassware to avoid photodegradation of thiadiazole rings .

Q. How does the choice of counterion (inorganic vs. organic) influence bioactivity?

- Inorganic salts (e.g., Na⁺, Mg²⁺) improve aqueous solubility, aiding in vitro assays.

- Organic salts (e.g., morpholinium) enhance membrane permeability due to lipophilic counterions, favoring cellular uptake .

Q. What mechanistic pathways explain the biological activity of thiadiazole-triazole hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.